![molecular formula C13H13N3O B3013688 (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile CAS No. 887197-23-1](/img/structure/B3013688.png)

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

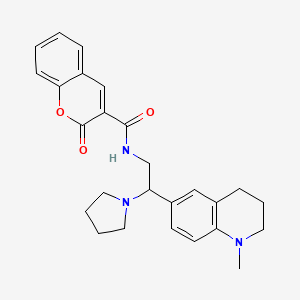

The compound "(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile" is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to the class of benzimidazoles, which are heterocyclic compounds consisting of fused benzene and imidazole rings. Benzimidazoles are known for their diverse range of biological activities and applications in drug design .

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. A stereospecific and facile method for synthesizing (Z)-1,3-oxazolobenzimidazoles from substituted benzimidazoles and α,β-acetylenic γ-hydroxynitriles has been developed. This reaction proceeds smoothly in acetonitrile at room temperature or slightly elevated temperatures without the need for a catalyst. The yields of the target compounds range from 33% to 90%. The process involves the formation of an intermediate vinyl carbanion with zwitterionic character, which is then inserted into the aromatic imidazole ring system .

Molecular Structure Analysis

While the specific molecular structure of "(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile" is not detailed in the provided papers, a related zinc complex based on a benzimidazole derivative has been synthesized and characterized. The complex exhibits a distorted tetrahedral geometry around the zinc ion, coordinated by nitrogen atoms from the benzimidazole derivative and chloride ions. The crystal structure of this complex has been determined using X-ray single crystal structure analysis .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can lead to the formation of various complexes and compounds with potential biological activities. For instance, the zinc complex mentioned earlier is synthesized through coordination chemistry, where the benzimidazole derivative acts as a ligand to the metal ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse. For example, the zinc complex based on a benzimidazole derivative exhibits photoluminescence, emitting yellow-green light with a maximal emission peak at 550 nm in DMF solution. This property could be of interest for applications in materials science and bioimaging. Additionally, the complex has shown antitumor activity, with an IC50 value that is lower than that of cisplatin, indicating its potential as a therapeutic agent for the treatment of esophageal cancer .

Scientific Research Applications

Electrophosphorescent Materials

Compounds related to (Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile have been explored for their application in electrophosphorescent devices. For instance, electrophosphorescent small molecular iridium(III) complexes incorporating phenyl benzimidazole motifs have shown promising results for solution-processable host-free electrophosphorescent diodes. These materials demonstrate improved thermal stability, high photoluminescent efficiencies, and significant electroluminescent performance, indicating their potential in the development of efficient, small molecular phosphorescent materials for electroluminescent applications (Xu et al., 2010).

Metal-Organic Frameworks (MOFs)

Another research avenue involves the use of benzimidazole-based ligands in the construction of metal-organic frameworks (MOFs). These MOFs exhibit unique sorption and anion exchange properties, making them suitable for applications in gas storage, separation technologies, and potentially in catalysis. For example, Zinc(II) and cadmium(II) MOFs utilizing imidazole-containing ligands have shown remarkable uptake for gases such as CO2 and CH4, as well as significant anion exchange capabilities, which could be leveraged in environmental and industrial processes (Chen et al., 2014).

Fluorescence Probes and Imaging

Benzimidazole derivatives have also been explored for their fluorescence properties, especially in the context of bio-imaging. The synthesis of specific fluorescent probes based on benzimidazole structures has been reported, with applications in the detection of Zn2+ ions. These compounds can coordinate with Zn2+, resulting in strong fluorescence, which is advantageous for developing sensitive and selective imaging agents for biological applications (Wen-yao, 2012).

Catalysis

In the realm of catalysis, benzimidazole-based ligands have been utilized to develop efficient ruthenium(II)-based catalysts. These catalysts are effective for C-N bond formation via hydrogen-borrowing methodology, indicating their utility in organic synthesis and potentially in pharmaceutical manufacturing processes. Such catalysts offer a green alternative to traditional methods by operating under solvent-free conditions, showcasing the versatility of benzimidazole derivatives in facilitating sustainable chemical reactions (Donthireddy et al., 2020).

properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxyhex-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-5-12(17)9(8-14)13-15-10-6-3-4-7-11(10)16-13/h3-4,6-7,17H,2,5H2,1H3,(H,15,16)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAJMLLOQYRKPA-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C(C#N)C1=NC2=CC=CC=C2N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-hydroxyhex-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)